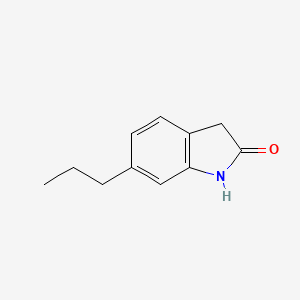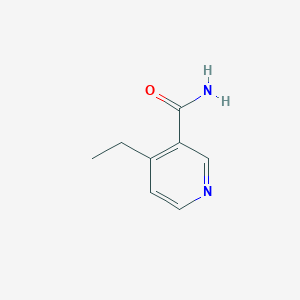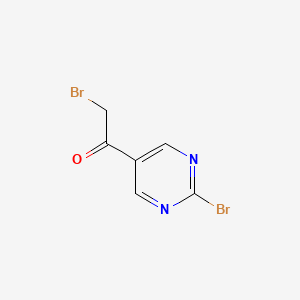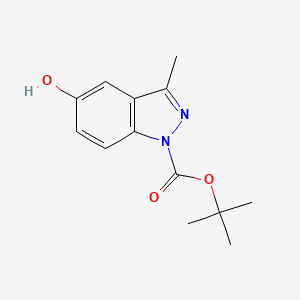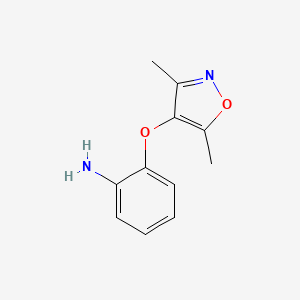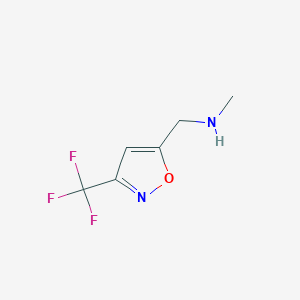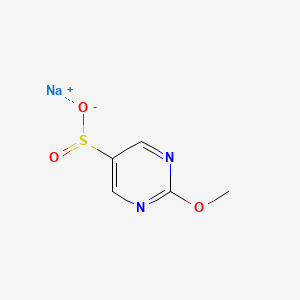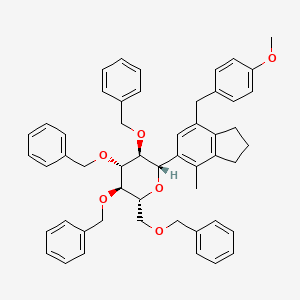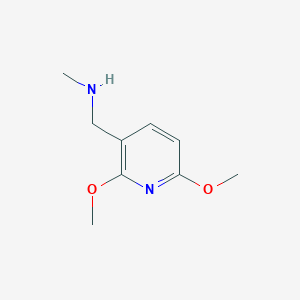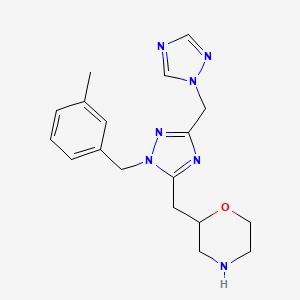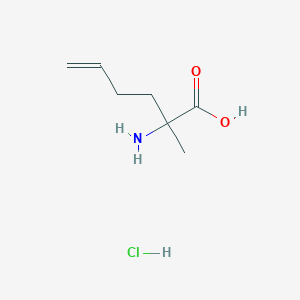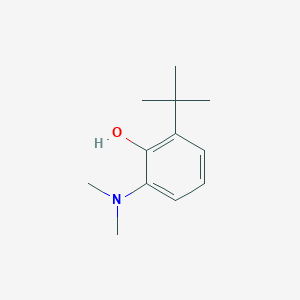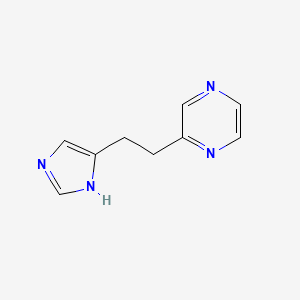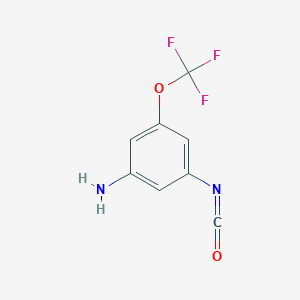
3-Isocyanato-5-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-5-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethoxy)aniline typically involves the introduction of the isocyanate group to a pre-existing aniline derivative. One common method is the reaction of 3-amino-5-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. This reaction requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, including metal catalysts like zinc.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
3-Isocyanato-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-(trifluoromethoxy)aniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the isocyanate group.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar isocyanate functionality but different substituents on the aromatic ring.
Uniqueness
3-Isocyanato-5-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
3-isocyanato-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5(12)1-6(3-7)13-4-14/h1-3H,12H2 |
InChI Key |
WELBTPWPWLYHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


